Cas no 15440-72-9 ((2-ethylpyridin-3-yl)methanol)
(2-ethylpyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 2-ethyl-3-Pyridinemethanol
- (2-ethylpyridin-3-yl)methanol
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- MDL: MFCD18384448
- Inchi: 1S/C8H11NO/c1-2-8-7(6-10)4-3-5-9-8/h3-5,10H,2,6H2,1H3
- InChI Key: DTEHAOWFPTWQFH-UHFFFAOYSA-N
- SMILES: OCC1=CC=CN=C1CC
(2-ethylpyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM330044-1g |
(2-ethylpyridin-3-yl)methanol |
15440-72-9 | 95%+ | 1g |
$1016 | 2021-08-18 | |
| TRC | B439813-10mg |
(2-ethylpyridin-3-yl)methanol |
15440-72-9 | 10mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B439813-50mg |
(2-ethylpyridin-3-yl)methanol |
15440-72-9 | 50mg |
$ 230.00 | 2022-06-01 | ||
| TRC | B439813-100mg |
(2-ethylpyridin-3-yl)methanol |
15440-72-9 | 100mg |
$ 340.00 | 2022-06-01 | ||
| Alichem | A029194947-5g |
(2-Ethylpyridin-3-yl)methanol |
15440-72-9 | 97% | 5g |
$984.90 | 2022-04-02 | |
| Alichem | A029194947-10g |
(2-Ethylpyridin-3-yl)methanol |
15440-72-9 | 97% | 10g |
$1,353.40 | 2022-04-02 | |
| Alichem | A029194947-25g |
(2-Ethylpyridin-3-yl)methanol |
15440-72-9 | 97% | 25g |
$2,363.76 | 2022-04-02 | |
| Chemenu | CM330044-1g |
(2-ethylpyridin-3-yl)methanol |
15440-72-9 | 95%+ | 1g |
$1016 | 2022-06-12 | |
| Enamine | EN300-310088-0.05g |
(2-ethylpyridin-3-yl)methanol |
15440-72-9 | 95% | 0.05g |
$212.0 | 2023-09-05 | |
| Enamine | EN300-310088-0.1g |
(2-ethylpyridin-3-yl)methanol |
15440-72-9 | 95% | 0.1g |
$317.0 | 2023-09-05 |
(2-ethylpyridin-3-yl)methanol Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on (2-ethylpyridin-3-yl)methanol
Chemical Profile of (2-ethylpyridin-3-yl)methanol (CAS No. 15440-72-9)
(2-ethylpyridin-3-yl)methanol, with the chemical formula C9H11NO, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound, identified by its CAS number CAS No. 15440-72-9, has garnered attention due to its versatile applications in the development of novel therapeutic agents and biochemical research. The structural motif of this molecule, featuring an ethyl-substituted pyridine ring linked to a hydroxymethyl group, makes it a valuable intermediate in synthetic pathways.
The< strong> (2-ethylpyridin-3-yl)methanol molecule exhibits unique electronic and steric properties that contribute to its utility in medicinal chemistry. The pyridine ring, a nitrogen-containing heterocycle, is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. The presence of the ethyl group at the 2-position and the hydroxymethyl group at the 3-position introduces additional functionalization possibilities, enabling chemists to tailor the compound's reactivity for specific applications.
In recent years, there has been a growing interest in exploring the pharmacological potential of< strong> (2-ethylpyridin-3-yl)methanol . Research studies have demonstrated its role as a key intermediate in the synthesis of various bioactive molecules. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The hydroxymethyl group provides a site for further derivatization, allowing the introduction of pharmacophores that enhance binding affinity to biological receptors.
One notable area of research involving< strong> (2-ethylpyridin-3-yl)methanol is its application in the development of central nervous system (CNS) drugs. The pyridine scaffold is commonly found in neuroactive compounds due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems. Recent studies have shown that< strong> (2-ethylpyridin-3-yl)methanol -based derivatives exhibit promising effects on monoamine oxidase (MAO) inhibition, which is relevant in the treatment of neurodegenerative disorders such as Parkinson's disease. The ethyl substituent at the 2-position appears to modulate the compound's pharmacokinetic profile, enhancing its bioavailability and metabolic stability.
The synthesis of< strong> (2-ethylpyridin-3-yl)methanol can be achieved through several methodologies, including nucleophilic substitution reactions on appropriately substituted pyridine precursors. Advances in catalytic techniques have enabled more efficient and environmentally friendly synthetic routes. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the ethyl group at the 2-position with high selectivity and yield. These innovations not only improve the accessibility of< strong> (2-ethylpyridin-3-yl)methanol but also align with green chemistry principles by minimizing waste and reducing energy consumption.
In addition to its pharmaceutical applications, (2-ethylpyridin-3-yl)methanol has found utility in materials science and agrochemical research. Its structural features make it a suitable candidate for designing ligands in coordination chemistry, where it can complex with transition metals to form catalysts for organic transformations. Furthermore, derivatives of this compound have been explored as intermediates in the synthesis of pesticides and herbicides, contributing to crop protection strategies.
The chemical reactivity of< strong> (2-ethylpyridin-3-yl)methanol allows for diverse functionalization strategies, making it a versatile building block in synthetic chemistry. The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, or it can participate in etherification reactions to introduce new solubility profiles. The pyridine ring can also be further modified through halogenation, alkylation, or sulfonylation reactions, expanding the range of possible derivatives.
Ongoing research continues to uncover new applications for (2-ethylpyridin-3-ylmethanol) . Computational studies using molecular modeling techniques have helped predict its interactions with biological targets, providing insights into potential drug design modifications. These computational approaches complement experimental efforts by allowing rapid screening of structural variations and optimization of pharmacokinetic properties.
The industrial production of(2-Ethylpyridin)-3-methanolis supported by robust supply chains and quality control measures to ensure consistency and purity. Manufacturers adhere to stringent regulatory standards to guarantee that the compound meets the requirements for pharmaceutical and research applications. Continuous process improvements aim to enhance yield and reduce costs without compromising quality.
In conclusion,< strong>(2-Ethylpyridin)-3-methanolis a multifaceted compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features and chemical reactivity make it a valuable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research progresses, new derivatives and applications are likely to emerge, further solidifying its importance in scientific endeavors.
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